molecular formula C8H14O4S B13915942 [(1R)-3-oxocyclopentyl]methyl ethanesulfonate

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate

Katalognummer: B13915942
Molekulargewicht: 206.26 g/mol
InChI-Schlüssel: IONLUNMNHJXIRN-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate is an organic compound characterized by a cyclopentanone ring substituted with a methyl ethanesulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate typically involves the reaction of 3-oxocyclopentanone with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-oxocyclopentanone+ethanesulfonyl chloridetriethylamine[(1R)-3-oxocyclopentyl]methyl ethanesulfonate\text{3-oxocyclopentanone} + \text{ethanesulfonyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 3-oxocyclopentanone+ethanesulfonyl chloridetriethylamine​[(1R)-3-oxocyclopentyl]methyl ethanesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The ethanesulfonate group can be displaced by nucleophiles such as amines or thiols.

    Reduction: The ketone group in the cyclopentanone ring can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Substituted cyclopentanone derivatives.

    Reduction: [(1R)-3-hydroxycyclopentyl]methyl ethanesulfonate.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(1R)-3-oxocyclopentyl]methyl ethanesulfonate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and ethanesulfonate groups, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or synthetic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(1R)-3-oxocyclopentyl]methyl methanesulfonate
  • [(1R)-3-oxocyclopentyl]methyl benzenesulfonate
  • [(1R)-3-oxocyclopentyl]methyl toluenesulfonate

Uniqueness

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate is unique due to its specific combination of a cyclopentanone ring and an ethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Eigenschaften

Molekularformel

C8H14O4S

Molekulargewicht

206.26 g/mol

IUPAC-Name

[(1R)-3-oxocyclopentyl]methyl ethanesulfonate

InChI

InChI=1S/C8H14O4S/c1-2-13(10,11)12-6-7-3-4-8(9)5-7/h7H,2-6H2,1H3/t7-/m1/s1

InChI-Schlüssel

IONLUNMNHJXIRN-SSDOTTSWSA-N

Isomerische SMILES

CCS(=O)(=O)OC[C@@H]1CCC(=O)C1

Kanonische SMILES

CCS(=O)(=O)OCC1CCC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.